Product packaging for b]Furan-21-yl acetate(Cat. No.:)

b]Furan-21-yl acetate

Cat. No.: B7760086
M. Wt: 725.8 g/mol
InChI Key: BBNQHOMJRFAQBN-VBYYLGPJSA-N
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Description

Historical Context of Rifamycin (B1679328) Discovery and Development

The story of rifamycins (B7979662) began in 1957 in the research laboratories of Dow-Lepetit in Milan, Italy. nih.govoup.com A team of scientists isolated a new group of antimicrobial compounds from a soil bacterium, originally identified as Streptomyces mediterranei and later reclassified as Nocardia mediterranei, and now known as Amycolatopsis rifamycinica. oup.commicrobiologyresearch.orgdrugbank.com The name "rifamycin" was inspired by the French crime film "Rififi". wikipedia.org

Initial studies led to the isolation of a mixture of related substances. The first component to be isolated in a pure, crystalline form was rifamycin B, which, paradoxically, was one of the least active components of the complex. oup.com A key breakthrough occurred with the discovery that rifamycin B could be converted to the much more potent rifamycin SV upon standing in an oxygenated solution. nih.gov This transformation involves the hydrolytic loss of a glycolic acid moiety. nih.gov Rifamycin SV was subsequently introduced for parenteral and topical use against gram-positive bacterial infections. nih.govoup.com

The quest for an orally active derivative spurred an extensive program of chemical modification. This research culminated in the synthesis of rifampicin (B610482) in 1965, a semi-synthetic derivative of rifamycin SV. microbiologyresearch.orgwikipedia.org Following successful clinical trials, rifampicin was introduced for therapeutic use in 1968 and has since become a cornerstone of tuberculosis therapy. nih.govoup.com

Chemical Classification of Rifamycins

Rifamycins belong to a larger family of antibiotics called ansamycins. microbiologyresearch.orgwikipedia.orgbasicmedicalkey.com This classification is based on their unique chemical structure: an aliphatic chain, referred to as the ansa chain, that spans two non-adjacent positions of an aromatic nucleus. microbiologyresearch.orgbasicmedicalkey.com In the case of rifamycins, the aromatic core is a naphthoquinone chromophore, which is responsible for their characteristic red-orange color. microbiologyresearch.orgwikipedia.org

The rifamycin family includes both naturally occurring compounds and numerous semi-synthetic derivatives. These derivatives have been developed to improve pharmacokinetic properties and broaden the spectrum of activity.

Table 1: Examples of Rifamycin Derivatives

DerivativeTypeKey Features
Rifamycin BNaturalA precursor with low intrinsic activity. nih.gov
Rifamycin SVSemi-syntheticMore potent than rifamycin B; used parenterally. nih.govoup.com
RifampicinSemi-syntheticOrally bioavailable and a key anti-tuberculosis drug. microbiologyresearch.orgwikipedia.org
RifabutinSemi-syntheticActive against Mycobacterium avium complex. wikipedia.org
RifapentineSemi-syntheticA long-acting derivative used for tuberculosis. wikipedia.org
RifaximinSemi-syntheticPoorly absorbed, used for gastrointestinal infections. wikipedia.org

Structural Elucidation of the Naphtho[2,1-b]furan (B1199300) System in Rifamycins

The fundamental framework of all rifamycins is the naphtho[2,1-b]furan system. basicmedicalkey.comresearchgate.net This tetracyclic core is a defining feature of this antibiotic class. nih.gov The IUPAC name for rifamycin B, for instance, is 5,6,9,17,19,21-hexahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-2,7-(epoxypentadeca nih.govbasicmedicalkey.comnih.govtrienimino)naphtho[2,1-b]furan-1,11(2H)-dione 21-acetate. This complex nomenclature highlights the fused naphthofuran backbone. The naphtho[2,1-b]furan nucleus itself is a heterocyclic compound that has been the subject of extensive synthetic and medicinal chemistry research due to the biological activities exhibited by its derivatives. researchgate.netnih.gov

Significance of the Naphtho[2,1-b]furan-21-yl Acetate (B1210297) Moiety within the Rifamycin Macrolide Structure

The acetate group at the C21 position of the naphtho[2,1-b]furan core is a critical component of the rifamycin structure. nih.gov Structure-activity relationship studies have revealed that the oxygenated substituents on the naphtho[2,1-b]furan ring system are essential for the potent inhibitory activity against bacterial RNA polymerase. basicmedicalkey.com

Specifically, the free hydroxyl groups at the C21 and C23 positions, which are part of the ansa chain, are key for binding to the enzyme. basicmedicalkey.com The acetate at C21 in the parent rifamycin structure is readily hydrolyzed to a hydroxyl group in rifamycin SV, a transformation that significantly enhances antibacterial activity. nih.govbasicmedicalkey.com

Modifications to the naphtho[2,1-b]furan-21-yl acetate and surrounding functional groups have been a major focus of research to create new rifamycin derivatives with improved properties. The chemical reactivity of this moiety, allowing for its conversion to a hydroxyl group, was a pivotal discovery in the development of clinically useful rifamycins. nih.gov The presence and configuration of the acetate group and the resulting hydroxyl function are thus central to the biological activity of this important class of antibiotics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C38H47NO13 B7760086 b]Furan-21-yl acetate

Properties

IUPAC Name

[(7R,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-formyl-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H47NO13/c1-16-11-10-12-17(2)37(48)39-28-23(15-40)32(45)25-26(33(28)46)31(44)21(6)35-27(25)36(47)38(8,52-35)50-14-13-24(49-9)18(3)34(51-22(7)41)20(5)30(43)19(4)29(16)42/h10-16,18-20,24,29-30,34,42-46H,1-9H3,(H,39,48)/b11-10+,14-13+,17-12-/t16-,18+,19+,20+,24-,29-,30+,34+,38+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBNQHOMJRFAQBN-VBYYLGPJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H47NO13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic and Biosynthetic Pathways of Rifamycin Derivatives

Microbial Biosynthesis of Rifamycin (B1679328) Precursors

The natural production of rifamycins (B7979662) is carried out by the bacterium Amycolatopsis mediterranei. nih.govacs.org The core structure is assembled through a sophisticated biosynthetic machinery encoded by a large gene cluster.

The backbone of rifamycin is constructed by a Type I polyketide synthase (PKS), a large, modular enzyme complex. nih.govnih.gov The assembly process begins with an unusual starter unit, 3-amino-5-hydroxybenzoic acid (AHBA). nih.govnih.gov This starter molecule is loaded onto the PKS, which then catalyzes ten successive elongation steps. nih.govacs.org The extender units used for this chain elongation are derived from acetate (B1210297) and propionate (B1217596), specifically two acetate units and eight propionate units. nih.gov

The rifamycin PKS is encoded by a series of genes (rifA through rifE) and consists of ten distinct modules. nih.govnih.gov Each module is responsible for one cycle of chain elongation and contains multiple enzymatic domains (e.g., keto synthase, acyltransferase, acyl carrier protein) that select the correct extender unit and control the stereochemistry of the growing polyketide chain. nih.gov

PKS Gene/Module Function Starter/Extender Unit
RifA (Loading Module)Activates and loads the starter unit3-amino-5-hydroxybenzoic acid (AHBA)
RifA-RifE (10 Modules)Catalyze ten cycles of chain elongation2 x Acetate, 8 x Propionate
RifF (Amide Synthase)Catalyzes macrolactamization to release the chain-

This table outlines the key components of the rifamycin polyketide synthase machinery.

Once the full-length undecaketide chain is assembled on the PKS, it is not yet the final active compound. The chain is released from the enzyme through the action of an amide synthase, RifF, which catalyzes an intramolecular amide bond formation, resulting in a macrocyclic lactam known as proansamycin X. nih.govnih.gov

Proansamycin X then undergoes a series of extensive enzymatic "tailoring" steps, referred to as post-PKS modifications. These modifications are crucial for converting the initial polyketide product into the biologically active rifamycin B. nih.govnih.gov Key transformations include:

Oxidative Cyclization: The formation of the naphthalene (B1677914) ring system is believed to occur during the polyketide assembly, specifically after the tetraketide stage, rather than as a post-PKS modification. nih.gov

Hydroxylation and Oxidative Cleavage: A cytochrome P450-dependent monooxygenase is involved in the oxidative cleavage and rearrangement of the ansa chain, a critical step in forming the final rifamycin structure. nih.gov

Dehydrogenation: An 8-hydroxy-7,8-dihydronaphthoquinone structure is formed during assembly, which is later dehydrogenated to an 8-hydroxynaphthoquinone after the formation of proansamycin X. nih.gov

These intricate modifications ultimately lead to the production of Rifamycin B, the precursor for many semisynthetic derivatives. nih.gov

Semisynthetic Derivatization Strategies

While microbial fermentation produces the core rifamycin structure, most clinically used rifamycins are semisynthetic derivatives. mdpi.com These are created through chemical modifications of the natural product to improve its properties. The ansa chain, and specifically the region involving the acetate group at C21, is a key focus of these strategies.

The term "Naphtho[2,1-b]furan-21-yl acetate" refers to the C21-acetate group on the ansa chain attached to the naphthoquinone core of rifamycin. This region, including the adjacent hydroxyl group at C23, is fundamentally important for the antibiotic's mechanism of action. mdpi.com These hydroxyl groups form hydrogen bonds with the bacterial DNA-dependent RNA polymerase, inhibiting its function. nih.gov Consequently, chemical transformations in this area must be carefully considered.

Key research findings on the modification of this region include:

Enzymatic Inactivation: Bacterial resistance can occur through enzymatic modification of this region. For instance, ADP-ribosyltransferases can add an ADP-ribose group to the C23 hydroxyl, while rifampicin (B610482) phosphotransferase can add a phosphate (B84403) to the C21 hydroxyl, both of which block the antibiotic's binding to its target. nih.govnih.gov

Protective Chemistry: To perform modifications elsewhere on the molecule, the C21 and C23 hydroxyl groups are often protected, for example, by forming an acetonide. nih.gov Following other reactions, this protecting group can be removed to restore activity.

Alder-Ene Reaction: A novel strategy has been employed using an Alder-Ene reaction between Rifamycin O and diethyl azodicarboxylate. mdpi.com This reaction introduces a bulky group near the C21 hydroxyl. This modification serves to protect the hydroxyl group from enzymatic deactivation by resistance-conferring enzymes. mdpi.com The Alder-Ene reaction is a pericyclic reaction between an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). organic-chemistry.orgwikipedia.org

The quest for new antibiotics to combat resistant bacteria has driven the synthesis of numerous novel rifamycin analogs through both genetic engineering and chemical modification. mdpi.comnih.gov

Rifamycin Analog Synthetic Strategy Key Features
24-Desmethylrifampicin Genetic engineering (PKS domain swapping) followed by chemical conversion. nih.govLacks a methyl group on the ansa chain; shows excellent activity against rifampicin-resistant M. tuberculosis. mdpi.com
C25 Carbamate (B1207046) Derivatives Semisynthesis from Rifamycin SV, involving hydrolysis of the C25 acetate and subsequent carbamate formation. nih.govoup.comDesigned to resist inactivation by ADP-ribosyl transferases; show improved activity against Mycobacterium abscessus. nih.govoup.com
Rifamycin O Alder-Ene Adducts Semisynthesis via an Alder-Ene reaction on the ansa chain of Rifamycin O. mdpi.comCreates a new series of rifamycins with a modified ansa chain conformation near C21. mdpi.com
Rifaphenazine Hybrid synthesis tethering a precursor of clofazimine (B1669197) (2,3-diaminophenazine) to the rifampicin core.A novel hybrid molecule with potent anti-tuberculosis activity.

This table details several novel rifamycin analogs and the strategies used to create them.

One successful approach combines genetic and chemical methods. For example, 24-desmethylrifamycin B was produced by genetically modifying the PKS of A. mediterranei to incorporate an acetate unit instead of a propionate unit at one position. This novel natural product was then chemically converted to 24-desmethylrifampicin, which showed potent activity against drug-resistant tuberculosis strains. nih.gov Another major strategy involves modifying the C25 position of the ansa chain. Starting with rifamycin SV, the C25 acetate is hydrolyzed to an alcohol, which serves as a handle for adding various carbamate-linked groups. These C25-modified derivatives have been shown to overcome resistance mechanisms and exhibit improved activity against challenging pathogens like Mycobacterium abscessus. oup.comnih.gov

Stereochemical Considerations in Synthesis

The complex, three-dimensional structure of the rifamycin ansa chain contains numerous stereocenters. The precise stereochemistry is critical for the molecule to adopt the correct conformation for binding to its target, RNA polymerase. Therefore, controlling stereochemistry is a paramount challenge in any synthetic effort.

In biosynthetic pathways, the stereochemistry of the polyketide precursor is meticulously controlled by the enzymatic domains within each PKS module. nih.gov The absolute and relative configuration of the intermediates has been established through precursor-directed biosynthesis, where synthetic, stereochemically defined substrates are fed to mutant bacterial strains to see which ones are processed into the final product. nih.govnih.gov

In chemical synthesis, achieving the correct stereochemistry is a significant focus. Research on the total synthesis of rifamycins has involved the development of highly stereoselective reactions to construct segments of the ansa chain. For instance, efficient, stereoselective syntheses have been reported for the C21 to C27 and C19 to C27 segments of rifamycin S. nih.govrsc.org These synthetic routes employ advanced asymmetric reactions to ensure that each chiral center is formed with the correct orientation, mirroring that of the natural product. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For Furan-2-yl acetate (B1210297), both proton and carbon-13 NMR studies provide definitive data on the arrangement of atoms and the electronic environment within the molecule.

Proton NMR (¹H NMR) analysis of Furan-2-yl acetate provides precise information about the hydrogen atoms in the molecule. The chemical shifts (δ) indicate the electronic environment of the protons, while the splitting patterns reveal adjacent proton relationships. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the signals corresponding to the acetate methyl group, the methylene (B1212753) bridge, and the furan (B31954) ring protons are distinctly resolved. unive.it

A key study identified the following chemical shifts: the acetate methyl protons (–CH₃) appear as a sharp singlet, the methylene protons (–CH₂–) also present as a singlet due to the absence of adjacent protons, and the three protons on the furan ring show characteristic multiplets and doublets in the aromatic region of the spectrum. unive.it

Table 1: ¹H NMR Chemical Shifts for Furan-2-yl acetate in CDCl₃

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Number of Protons
Acetate (CH₃) 1.92 Singlet (s) 3H
Methylene (CH₂) 4.90 Singlet (s) 2H
Furan Ring (H3) 6.21 Multiplet (m) 1H
Furan Ring (H4) 6.25 Doublet (d) 1H
Furan Ring (H5) 7.27 Multiplet (m) 1H

Data sourced from a palladium-catalyzed carbonylation study. unive.it

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The spectrum for Furan-2-yl acetate shows distinct signals for the acetate carbonyl carbon, the methyl carbon, the methylene carbon, and the four unique carbons of the furan ring. unive.it

The carbonyl carbon of the ester group is typically found significantly downfield. The carbons of the furan ring appear in the region characteristic of aromatic and olefinic carbons, while the methylene and methyl carbons are observed upfield. unive.itmdpi.com

Table 2: ¹³C NMR Chemical Shifts for Furan-2-yl acetate in CDCl₃

Carbon Assignment Chemical Shift (δ) in ppm
Acetate (CH₃) 20.8
Methylene (CH₂) 58.0
Furan Ring (C3) 110.5
Furan Ring (C4) 110.6
Furan Ring (C5) 143.3
Furan Ring (C2) 149.4
Carbonyl (C=O) 170.7

Data sourced from a palladium-catalyzed carbonylation study. unive.it

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For Furan-2-yl acetate, the IR spectrum is dominated by a strong absorption band characteristic of the ester carbonyl group (C=O) stretch, typically observed around 1740 cm⁻¹. Other significant peaks include those for the C–O stretching of the ester linkage and various vibrations associated with the furan ring. nih.gov The C-H stretching vibrations of the furan ring are expected near 3100-3150 cm⁻¹, while the ring breathing and deformation modes appear in the fingerprint region (below 1600 cm⁻¹), with a notable peak around 750 cm⁻¹ corresponding to ring deformation. researchgate.net

While specific experimental Raman spectra for Furan-2-yl acetate are not widely reported in the cited literature, the expected spectrum would show complementary information. The furan ring vibrations, which involve changes in polarizability, are expected to be strong in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern.

The electron ionization (EI) mass spectrum of Furan-2-yl acetate (molecular weight: 140.14 g/mol ) shows a molecular ion peak [M]⁺ at m/z 140. nih.gov The fragmentation pattern is characteristic of both an ester and a furan-containing compound. Key fragments observed include:

m/z 43: This intense peak corresponds to the acetyl cation [CH₃CO]⁺, a hallmark fragmentation of acetate esters.

m/z 81: This is the base peak in the spectrum and corresponds to the furfuryl cation [C₅H₅O]⁺, formed by the cleavage of the ester bond and loss of the acetate group.

m/z 98: This fragment likely results from the loss of ketene (B1206846) (CH₂=C=O, 42 Da) from the molecular ion. nih.gov

Table 3: Major Fragments in the Mass Spectrum of Furan-2-yl acetate

m/z Value Relative Intensity Proposed Fragment Ion
140 39.0% [C₇H₈O₃]⁺ (Molecular Ion)
98 69.4% [M - CH₂CO]⁺
81 99.9% [C₅H₅O]⁺ (Furfuryl cation)
52 47.5% [C₄H₄]⁺
43 66.8% [CH₃CO]⁺ (Acetyl cation)

Data compiled from GC-MS analysis available in the PubChem database. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

A review of the available scientific literature indicates that a single-crystal X-ray diffraction structure for Furan-2-yl acetate has not been reported. Therefore, detailed experimental data on its solid-state conformation, crystal packing, and intermolecular forces are not available.

Reactivity and Chemical Transformations

Hydrolysis and Acetylation Reactions

The acetate (B1210297) group in a furan-yl acetate derivative is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield the corresponding furan-yl alcohol and acetic acid. This transformation can be catalyzed by acids or bases, or it can be achieved under milder conditions using enzymes.

Lipases, for instance, are widely used for the kinetic resolution of racemic furan-based alcohols through enantioselective acylation. researchgate.net The reverse reaction, hydrolysis (often termed alcoholysis when another alcohol like methanol (B129727) is used), can also be catalyzed by lipases to deprotect acetylated furan (B31954) alcohols. researchgate.net

Table 1: Enzyme-Catalyzed Acylation and Hydrolysis

Reaction Type Catalyst Reagents Substrate/Product Example
Acylation Candida antarctica lipase (B570770) B (CAL-B) Vinyl acetate, Diisopropyl ether Racemic 1-(furan-2-yl)ethanol (B57011) to (R)-1-(furan-2-yl)ethyl acetate

| Hydrolysis (Alcoholysis) | Candida antarctica lipase B (CAL-B) | Methanol, Diisopropyl ether | (R)-1-(furan-2-yl)ethyl acetate to (R)-1-(furan-2-yl)ethanol |

This table illustrates typical conditions for enzymatic transformations involving the acetate group on a furan derivative's side chain.

Research has shown that the efficiency of these enzymatic reactions can be affected by competition between the acetylation reagent (e.g., vinyl acetate), the product acetate, and the hydrolysis by-product (acetic acid) for the enzyme's active site. researchgate.net

Oxidation and Reduction Pathways

The furan ring is sensitive to oxidative conditions and can undergo several transformations. The presence of an oxygenated side chain, such as an acetate, can influence the oxidation chemistry. researchgate.net

Oxidation: The oxidation of the furan ring is a critical pathway in the metabolism of many furan-containing xenobiotics and is often catalyzed by cytochrome P450 enzymes. nih.gov This process typically generates highly reactive electrophilic intermediates. Depending on the substituents on the furan ring, the intermediate can be an epoxide or a cis-enedione. nih.gov For the parent furan, oxidation yields cis-2-butene-1,4-dial (BDA), a reactive species that readily alkylates cellular nucleophiles. nih.gov In other systems, oxidation can lead to the formation of furanone intermediates or maleic anhydride (B1165640). researchgate.net The oxidation of furans can also be achieved with chemical reagents such as N-bromosuccinimide or singlet oxygen, which generates a reactive 4-oxo-enal through a cycloaddition reaction. researchgate.net

Reduction: The furan ring can be reduced to the corresponding tetrahydrofuran (B95107) derivative. This transformation is typically achieved through catalytic hydrogenation. For example, (tetrahydrofuran-2-yl)acetates can be synthesized by the hydrogenation of 2-alkylidene-tetrahydrofurans, which are themselves prepared from furan precursors. researchgate.net This reduction removes the aromaticity of the furan ring, significantly altering the compound's chemical properties.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Substitution: The furan ring is a π-rich heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution is a fundamental reaction for furan and typically occurs preferentially at the C2 and C5 positions. chemicalbook.compearson.compearson.com This preference is due to the greater stability of the carbocation intermediate (sigma complex) formed during attack at the 2-position, which allows for delocalization of the positive charge over three resonance structures. chemicalbook.compearson.com Attack at the C3 or C4 position results in a less stable intermediate with only two resonance structures. chemicalbook.com

Common electrophilic substitution reactions for the furan ring include:

Halogenation: Furan reacts with bromine in dioxane to yield 2-bromofuran. pearson.compearson.com

Nitration: This reaction must be carried out under mild conditions to avoid polymerization.

Acylation: Friedel-Crafts acylation, often using an acid anhydride and a Lewis acid catalyst, proceeds to form 2-acyl furans. youtube.comosti.gov The reaction mechanism involves the electrophilic attack of an acyl species on the furan ring. osti.gov

Table 2: Regioselectivity in Electrophilic Substitution of Furan

Position of Attack Number of Resonance Structures for Intermediate Stability Major/Minor Product
C2 / C5 3 More Stable Major

| C3 / C4 | 2 | Less Stable | Minor |

This table summarizes the basis for the preferential substitution at the C2/C5 positions of the furan ring.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted furan ring is generally not favored due to the ring's high electron density. However, this type of reaction can occur if the ring is substituted with strong electron-withdrawing groups.

Cyclization and Rearrangement Studies

The furan moiety can be a key participant in various cyclization and rearrangement reactions.

Cyclization: Approaches have been developed where oxidative dearomatization of a furan derivative leads to a reactive intermediate that subsequently undergoes cyclization. For example, 3-(furan-2-yl)propan-1-ones can be oxidized to form 2-ene-1,4,7-triones, which then undergo an unusual cyclization related to the Paal–Knorr synthesis to form a new furan ring. nih.gov Furan derivatives also serve as versatile building blocks in the synthesis of other heterocyclic systems.

Rearrangement: Rearrangement reactions are often associated with reactive intermediates formed from the furan ring. In studies involving silanol (B1196071) epoxides derived from certain alkenyl silanols, an unusual rearrangement to form tetrahydrofuran products was observed following the initial ring-opening. nih.gov The Achmatowicz reaction is another important rearrangement where a furfuryl alcohol is oxidized and rearranged into a dihydropyranone, demonstrating the transformation of the five-membered furan ring into a six-membered ring. depauw.edu

Investigation of Epoxide Reactivity

Furan epoxides are key reactive intermediates in the oxidation of the furan ring. nih.gov These epoxides are highly reactive due to the strain of the three-membered ring and are susceptible to attack by nucleophiles.

The intramolecular ring-opening of epoxides by pendant alcohol groups is a known route to various oxygen-containing heterocycles. nih.gov Similarly, intermolecular ring-opening of a furan epoxide can be accomplished with various nucleophiles. For example, the reaction of a furan epoxide with primary amines can lead to the formation of amino alcohols. depauw.educore.ac.uk These ring-opening reactions are often sensitive and require anhydrous conditions. core.ac.uk The cleavage of the epoxide can be perfectly regioselective and diastereoselective, making it a valuable transformation in synthetic chemistry. nih.gov

Biological Activity and Mechanistic Research

Broad-Spectrum Antimicrobial Efficacy

Rifamycins (B7979662) exhibit a broad spectrum of activity, proving effective against both Gram-positive and Gram-negative bacteria, as well as mycobacteria. nih.govpharmacompass.com This wide range of efficacy has established them as crucial agents in treating various bacterial infections.

Rifampicin (B610482) has demonstrated significant activity against a variety of Gram-positive organisms. Notably, it is effective against Staphylococcus aureus, coagulase-negative staphylococci, Listeria monocytogenes, and anaerobic cocci. nih.gov Its potent bactericidal action makes it a valuable tool in combating infections caused by these pathogens. moca.net.ua

The efficacy of rifamycins extends to several Gram-negative bacteria. Rifamycin (B1679328) is reported to be very effective against Escherichia coli, with a Minimum Inhibitory Concentration (MIC90) of 64-128 mcg/ml. nih.govpharmacompass.com Rifampicin is also active against Neisseria meningitidis, Haemophilus influenzae, and some strains of Proteus mirabilis. nih.gov

Bacterial SpeciesAntibioticMIC90 (mcg/ml)
Escherichia coliRifamycin64-128

This table displays the Minimum Inhibitory Concentration (MIC90) of Rifamycin against Escherichia coli.

A cornerstone of modern tuberculosis treatment, rifampicin is a first-line drug with highly effective bactericidal action against Mycobacterium tuberculosis. nih.govtucl.edu.np It is also active against Mycobacterium leprae, the causative agent of leprosy. who.int The potent antimycobacterial properties of rifamycins have been instrumental in the management of these chronic and debilitating diseases. moca.net.uaresearchgate.net Rifapentine, another derivative, also shows high bacteriostatic and bactericidal activities, particularly against intracellular bacteria. nih.gov

Mechanisms of Bacterial Resistance

While Furan-2-yl acetate (B1210297) has demonstrated antimicrobial properties, specific mechanisms of bacterial resistance to this compound are not extensively detailed in current research. However, based on established principles of antibiotic resistance, potential mechanisms can be hypothesized, drawing parallels from resistance to other antimicrobial agents that act on similar cellular machinery.

Role of Gene Mutations (e.g., rpoB, rpoA, rpoC)

Mutations in genes encoding the subunits of RNA polymerase (RNAP), such as rpoB, rpoA, and rpoC, are a primary mechanism of resistance to certain classes of antibiotics, most notably rifamycins. nih.govfrontiersin.orgfrontiersin.org These antibiotics function by binding to the β-subunit of RNAP (encoded by rpoB), physically blocking the path of the elongating RNA transcript and thus inhibiting transcription. frontiersin.orgnih.gov

Mutations within the rifampin resistance-determining region (RRDR) of the rpoB gene can alter the binding site of the antibiotic, reducing its affinity for the polymerase and rendering the drug ineffective. nih.govnih.gov While this is a well-documented mechanism for rifampin, it is important to note that the direct role of these specific gene mutations in conferring resistance to Furan-2-yl acetate has not been established in the available literature. Fitness costs associated with rpoB mutations are sometimes offset by compensatory mutations in the rpoA or rpoC genes, which also encode RNAP subunits, thereby restoring the efficiency of the polymerase. nih.gov

Enzymatic Inactivation by Monooxygenases (e.g., Rifampicin Monooxygenase, Rox)

Another significant bacterial defense strategy is the enzymatic modification and inactivation of the antibiotic. nih.govnih.gov Monooxygenases are a class of enzymes that can catalyze the oxidation of various substrates. Certain bacteria employ these enzymes to hydroxylate or otherwise modify antibiotic molecules, reducing or eliminating their antimicrobial activity. ebi.ac.uk

A prime example is Rifampicin Monooxygenase (Rox), a flavin-dependent monooxygenase that inactivates rifampicin. nih.govnih.gov This enzyme catalyzes the conversion of rifampicin into a new compound with markedly lower antibiotic potency. nih.gov The rox gene has been identified as a resistance factor in species like Nocardia farcinica. nih.gov While enzymatic inactivation is a common resistance mechanism, the specific action of monooxygenases like Rox on Furan-2-yl acetate has not been documented. The ability of bacteria to evolve or acquire enzymes capable of degrading Furan-2-yl acetate would represent a potential pathway for resistance.

Exploration of Other Biological Activities (e.g., antiviral, anticancer)

Beyond its antimicrobial potential, Furan-2-yl acetate, a compound extracted from marine Streptomyces species, has been investigated for other significant biological activities, particularly in the realms of antiviral and anticancer research. nih.govscialert.net The furan (B31954) nucleus is recognized as a pharmacologically active scaffold, and its derivatives are noted for a wide range of biological effects, including anti-inflammatory, antitumor, and antiviral properties. nih.govijabbr.comnih.gov

Cellular and Molecular Targets Investigation

Research into the cytotoxic mechanism of Furan-2-yl acetate has identified apoptosis as the primary mode of cell death in cancer cells. scialert.net Studies using HeLa cells revealed that the compound triggers the intrinsic mitochondrial pathway of apoptosis. Key molecular events observed include:

Mitochondrial Cytochrome c Release : The release of cytochrome c from the mitochondria into the cytosol is a critical step in initiating the apoptotic cascade. scialert.net

Caspase Activation : A significant increase in the expression of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) was observed, along with subsequent PARP (Poly (ADP-ribose) polymerase) cleavage. scialert.net

Regulation of Bcl-2 Family Proteins : The pro-apoptotic protein Bax was found to be upregulated, while the anti-apoptotic protein Bcl-2 was downregulated, shifting the cellular balance in favor of apoptosis. scialert.net

Oxidative Stress : The induction of apoptosis was also found to be mediated by an increase in Reactive Oxygen Species (ROS) and lipid peroxidation. scialert.net

In the context of its antiviral activity, studies have shown that Furan-2-yl acetate's inhibition of the fish nodavirus (FNV) is strongly associated with the inhibition of the viral capsid protein, suggesting a direct interference with viral replication or assembly. nih.gov

In Vitro Efficacy in Disease Models

The therapeutic potential of Furan-2-yl acetate has been demonstrated in several in vitro models for both cancer and viral diseases.

Anticancer Efficacy: The compound has shown selective cytotoxicity, being more potent against tumor cells than non-tumor cell lines. scialert.net The half-maximal inhibitory concentration (IC₅₀) values against various tumor cell lines were found to be less than 15 µg/mL, whereas for non-tumor cells, the IC₅₀ was greater than 25 µg/mL. scialert.net Morphological analysis, DNA fragmentation assays, and Hoechst staining of treated HeLa cells confirmed that the compound induces cell death via apoptosis. scialert.net

Cell Line TypeReported IC₅₀ (µg/mL)Primary Mechanism
Tumor Cell Lines< 15Apoptosis via Mitochondrial Pathway
Non-Tumor Cell Lines> 25N/A

Antiviral Efficacy: Furan-2-yl acetate has demonstrated significant efficacy against fish nodavirus (FNV) in cultured Sahul Indian Grouper Eye (SIGE) cells. nih.gov Treatment with the compound effectively suppressed viral replication. nih.gov

ParameterControl (FNV-infected)Treated (20 µg/mL Furan-2-yl acetate)
Viral Titre (log TCID₅₀ mL⁻¹)4.32.45
SIGE Cell SurvivalN/A90%

These findings underscore the potential of Furan-2-yl acetate as a lead compound for the development of new therapeutic agents. nih.govscialert.net

Advanced Analytical Methodologies for Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful separation techniques widely employed for the analysis of furan (B31954) derivatives. dgaequipment.com These methods offer high resolution and sensitivity, making them ideal for purity profiling, quantitative analysis, and stability studies. UPLC, with its use of smaller particle size columns, provides faster analysis times and improved efficiency compared to conventional HPLC. nih.govnih.gov

The development of a robust HPLC or UPLC method for furan-2-yl acetate (B1210297) is critical for accurately determining its purity and for quantitative measurements. A typical method involves a reversed-phase approach, utilizing a C18 or C8 stationary phase. amazonaws.comnih.gov

Method development often begins with selecting an appropriate column and mobile phase. A common starting point for the mobile phase is a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). amazonaws.comnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure the efficient elution of the target compound and any potential impurities. nih.gov The addition of a small percentage of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution. nih.govamazonaws.com

The flow rate is another critical parameter, typically set between 0.5 and 1.0 mL/min for standard HPLC columns. amazonaws.comnih.gov Detection is commonly achieved using a UV detector, as the furan ring exhibits significant absorbance in the UV region. The selection of an appropriate detection wavelength, often at the absorbance maximum (λmax) of furan-2-yl acetate, is crucial for achieving high sensitivity. Wavelengths such as 250 nm or 280 nm are often employed for the analysis of furan derivatives. nih.govlcms.cz

The following interactive table outlines typical starting parameters for an HPLC method for the analysis of furan-2-yl acetate.

ParameterTypical ConditionPurpose
Column C18, 150 mm x 4.6 mm, 5 µmReversed-phase separation based on hydrophobicity
Mobile Phase A 0.1% Formic Acid in WaterAqueous component of the mobile phase
Mobile Phase B AcetonitrileOrganic component for elution
Gradient Start at 10% B, increase to 90% B over 15 minutesTo separate compounds with varying polarities
Flow Rate 1.0 mL/minTo ensure optimal separation efficiency and run time
Column Temp. 30 °CTo maintain consistent retention times
Injection Vol. 10 µLThe volume of sample introduced into the system
Detector UV at 254 nmTo detect and quantify the analyte

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the active ingredient's concentration without interference from degradation products, impurities, or excipients. sciencescholar.us The development of such a method for furan-2-yl acetate involves subjecting the compound to forced degradation under various stress conditions as mandated by ICH guidelines. nih.govnih.gov

These stress conditions typically include:

Acid Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 M HCl). nih.gov

Base Hydrolysis: Exposure to a basic solution (e.g., 0.1 M NaOH). nih.gov

Oxidation: Reaction with an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂). nih.gov

Thermal Degradation: Heating the sample at an elevated temperature. japsonline.com

Photodegradation: Exposing the sample to UV and visible light. nih.gov

The goal of forced degradation is to generate potential degradation products at a level of about 5-20%. nih.gov The developed HPLC or UPLC method must then be able to separate the intact furan-2-yl acetate peak from all the peaks corresponding to the degradation products. nih.govirjet.net This separation is crucial to ensure the method's specificity. A photodiode array (PDA) detector is often used in this context to assess the peak purity of the analyte, confirming that the main peak is not co-eluting with any degradants. nih.gov The ability to resolve the drug from its degradation products is the hallmark of a stability-indicating method. sciencescholar.usnih.gov

For chiral molecules, the separation of enantiomers is a critical analytical task, as different enantiomers can exhibit distinct biological activities. csfarmacie.cznih.gov Chiral HPLC is the most widely used technique for this purpose. phenomenex.com The enantiomeric separation of chiral furan derivatives has been successfully achieved using cyclodextrin-based chiral stationary phases (CSPs). nih.gov

These separations are typically performed in the reversed-phase mode. nih.gov The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. sigmaaldrich.com Factors such as the analyte's structure, including steric bulk and the presence of hydrogen bonding groups, play a significant role in the chiral recognition process. nih.gov

For the separation of furan-2-yl acetate enantiomers, a β-cyclodextrin derivative column, such as one with hydroxypropyl or acetyl modifications, would be a suitable choice. nih.gov The mobile phase would likely consist of an aqueous buffer and an organic modifier like methanol or acetonitrile. The pH of the mobile phase can also be adjusted to optimize the separation of compounds with ionizable groups. nih.gov

Spectrophotometric Techniques

Spectrophotometric techniques, particularly UV-Visible spectrophotometry, are valuable for the quantitative analysis and purity assessment of compounds containing chromophores, such as furan-2-yl acetate.

UV-Visible spectrophotometry is a straightforward and cost-effective method for quantifying furan-2-yl acetate in solution. The technique is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. bspublications.netamazonaws.com

To quantify furan-2-yl acetate, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). bspublications.net The absorbance of an unknown sample can then be measured, and its concentration determined by interpolation from the calibration curve. The furan ring system gives rise to characteristic UV absorption, and the λmax for furan derivatives is often in the range of 200-300 nm. bspublications.net

UV spectrophotometry can also be used as a preliminary method for purity assessment. The presence of impurities may be indicated by a shift in the λmax or the appearance of additional absorption bands in the UV spectrum. bspublications.net Overlaying the spectrum of a sample with that of a pure standard can help in detecting such impurities. bspublications.net

Derivative spectrophotometry is an analytical technique that involves converting a normal absorption spectrum (zero-order) into its first, second, or higher-order derivative spectra. nih.govresearchgate.net This method can enhance the resolution of overlapping spectral bands, allowing for the determination of an analyte in the presence of interfering substances. researchgate.net

For furan-2-yl acetate, if an impurity or another component has an absorption spectrum that overlaps with it, derivative spectrophotometry could be employed to resolve the two signals. The first-derivative spectrum plots the rate of change of absorbance with wavelength (dA/dλ) against wavelength, while the second-derivative spectrum plots the curvature of the absorption spectrum (d²A/dλ²) against wavelength. researchgate.net This technique can improve both selectivity and sensitivity in certain analytical scenarios. researchgate.net

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their differential migration rates in an electric field. These methods are known for their high separation efficiency, short analysis times, and minimal consumption of solvents.

Capillary Electrophoresis (CE) is a powerful separation technique performed in narrow-bore fused-silica capillaries. While standard CE, specifically Capillary Zone Electrophoresis (CZE), is excellent for separating charged species, its application is extended to neutral molecules like many furan derivatives through Micellar Electrokinetic Capillary Chromatography (MEKC). nih.gov

MEKC is a hybrid of electrophoresis and chromatography. nih.gov In this technique, a surfactant is added to the background electrolyte at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. researchgate.net These micelles act as a pseudo-stationary phase. The separation of neutral analytes is then based on their differential partitioning between the aqueous mobile phase and the micellar phase. nih.govresearchgate.net This allows for the effective separation of various furanic compounds.

The optimization of separation in MEKC involves several key parameters. Studies on furan derivatives have shown that factors such as the pH of the buffer, the concentration and type of surfactant (e.g., sodium dodecyl sulphate - SDS), applied voltage, and capillary temperature must be carefully controlled. nih.govresearchgate.net For instance, a method developed for the simultaneous determination of six furanic compounds utilized a background electrolyte of 75 mM phosphoric acid (pH 7.3) containing 200 mM of SDS, achieving good separation in under 20 minutes. nih.govresearchgate.net The use of organic modifiers, such as acetonitrile, and the addition of cyclodextrins to the buffer can further enhance resolution and separation efficiency for complex mixtures of furan compounds. nih.govnih.gov

Table 1: Example MEKC Parameters for Analysis of Furanic Compounds nih.govresearchgate.net

ParameterCondition
Capillary Fused-silica (e.g., 46 cm x 50 µm i.d.)
Background Electrolyte (BGE) 75 mM Phosphoric Acid with 200 mM Sodium Dodecyl Sulphate (SDS)
pH 7.3
Applied Voltage 22 kV
Temperature 20 °C
Injection Hydrodynamic (e.g., 17 s)
Detection UV Detector (e.g., 200 nm and 280 nm)

This methodology demonstrates excellent validation results, with high linearity (r² > 0.991) and low limits of detection (LOD) in the range of 0.33-0.70 µg/mL. nih.gov Such performance makes MEKC a suitable and rapid method for the quantification of furan derivatives in various samples. nih.govresearchgate.net

Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing trace compounds in complex matrices. saspublishers.com The combination of Liquid Chromatography (LC) with tandem Mass Spectrometry (MS/MS) is a particularly powerful tool for the analysis of furan derivatives. researchgate.net This technique leverages the high separation capability of LC with the exceptional sensitivity and selectivity of MS/MS detection. researchgate.net

LC-MS/MS is widely used for the identification and quantification of furan compounds in challenging samples like food products and biological fluids. nih.govnih.gov The first stage, typically Ultra-High-Performance Liquid Chromatography (UHPLC), separates the target analyte from other components in the sample matrix. nih.govqub.ac.uk The separated components then enter the mass spectrometer.

In the MS/MS system, specific precursor ions of the target analyte are selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides a very high degree of certainty in both identification and quantification, minimizing matrix interference. nih.govresearchgate.net For example, a sensitive method for analyzing furan fatty acids in human plasma utilized UPLC coupled with electrospray ionization (ESI) tandem mass spectrometry (UPLC/ESI/MS/MS). nih.gov The detailed optimization of MS parameters, such as collision energy and voltages, allowed for the detection of specific fragmentations, ensuring accurate analysis. nih.gov

The high sensitivity of modern LC-MS/MS systems allows for the establishment of very low decision limits (CCα) and limits of quantification (LOQ), often in the sub-µg/kg range, which is critical for monitoring contaminants. qub.ac.ukeurl-pesticides.eu

Table 2: Example UPLC/ESI/MS/MS Parameters for Analysis of Furan Derivatives nih.gov

ParameterCondition
LC System Ultra-High-Performance Liquid Chromatography (UPLC)
Column C18 or Phenyl-Hexyl (e.g., 2.1 mm x 100 mm, 1.8 µm)
Mobile Phase Gradient elution with water and methanol/acetonitrile containing additives like ammonium (B1175870) acetate or formic acid
Flow Rate 0.3 - 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Mass Spectrometer Tandem Mass Spectrometer (e.g., Triple Quadrupole)
Detection Mode Multiple Reaction Monitoring (MRM)

The coupling of these advanced techniques provides the robust and reliable data necessary for the comprehensive analysis of Furan-21-yl acetate and related compounds in scientific research and quality control.

Structure Activity Relationship Sar Studies

Rational Design of Rifamycin (B1679328) Derivatives

The rational design of novel rifamycin derivatives is heavily guided by the established importance of the ansa bridge's oxygenated functional groups. A key understanding is that a specific spatial arrangement of unsubstituted hydroxyl groups at positions C21 and C23, along with oxygen atoms at C1 and C8 on the aromatic core, is fundamental for potent antibacterial activity. mdpi.com This knowledge forms the basis for designing new analogues that retain these essential features while introducing modifications elsewhere to address challenges like bacterial resistance.

One of the primary resistance mechanisms, particularly in Mycobacterium abscessus, involves the enzymatic inactivation of rifamycins (B7979662) by an ADP-ribosyl transferase (Arr), which modifies the C23 hydroxyl group. tamiu.edu Rational drug design has focused on creating derivatives that can evade this inactivation. The strategy often involves introducing bulky substituents at the C25 position. These modifications are designed to sterically hinder the Arr enzyme from accessing the C23 hydroxyl group, thereby protecting the antibiotic from inactivation. tamiu.eduresearchgate.net While these designs focus on C25, they implicitly rely on maintaining the integrity of the C21 and C23 positions for RNAP binding. The design process, therefore, involves a delicate balance: preserving the core binding pharmacophore (including the C21/C23 diol system) while modifying peripheral sites to overcome specific resistance mechanisms.

Correlation Between Structural Modifications and Antimicrobial Potency

There is a strong correlation between structural changes to the ansa chain of rifamycins and their resulting antimicrobial potency. The hydroxyl groups at C21 and C23 are paramount; it is widely reported that the antibacterial action is significantly diminished or completely lost if these groups are substituted. mdpi.com They are believed to form critical hydrogen bonds with the amino acid residues in the RNAP binding pocket, anchoring the drug to its target.

Modifications aimed at overcoming resistance have yielded important SAR insights. For instance, the development of C25-carbamate rifamycin derivatives has been shown to successfully create molecules that are not inactivated by ADP-ribosylation. nih.gov These studies highlight that while the C21 and C23 positions are intolerant to significant changes, the C25 position can be modified with larger groups to enhance the drug's resilience against enzymatic degradation. nih.govnih.gov

The data below illustrates how modifications to rifamycin derivatives, particularly in relation to the ansa chain, affect their activity against resistant pathogens like M. abscessus.

CompoundKey Structural ModificationObserved Antimicrobial ActivityReference
Rifampicin (B610482) (RMP)Standard C3 substituent; C21-OH, C23-OHHigh MIC values against M. abscessus due to inactivation by ArrMab enzyme. nih.gov nih.gov
Rifabutin (RBT)Spiro-piperidyl substituent at C3Inhibits growth of M. abscessus at concentrations of 3 to 9 µM. nih.gov nih.gov
Compound 5jBulky C25 carbamate-linked group and C3 morpholino substituentPotent activity against M. abscessus; not modified by purified ArrMab. MIC values comparable to amikacin. nih.govnih.gov nih.govnih.gov
ARR-1-21 / KC-1-51Modified C25 substituentShow considerable antimicrobial activity against M. abscessus, overcoming innate resistance to rifampicin. tamiu.edutamiu.edu tamiu.edutamiu.edu

MIC: Minimum Inhibitory Concentration

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies provide atomic-level insights into how rifamycins bind to the bacterial RNAP. These computational methods help visualize the critical interactions between the ligand (the rifamycin derivative) and its biological target, corroborating experimental SAR data. nih.gov Docking simulations consistently show that the ansa bridge fits snugly into a pocket on the β subunit of the RNAP.

These models reveal that the C21 and C23 hydroxyl groups act as key hydrogen bond donors, interacting with the side chains of amino acids in the RNAP active site. tamiu.edu This confirms why the presence of free hydroxyls at these positions is essential for potent inhibitory activity. The C21-acetate group is positioned to optimize this interaction, maintaining the ansa chain in a conformation conducive to tight binding.

Influence of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms, is a pivotal factor in the biological activity of rifamycins. nih.gov The long ansa chain contains multiple chiral centers, and their specific absolute configuration is what forces the macrocycle into the rigid, bucket-handle conformation necessary for binding to RNAP. Even minor changes to the stereochemistry at any of these centers can drastically alter the shape of the molecule and abolish its antibacterial activity.

The stereochemistry of the C21 to C27 segment of the ansa chain is particularly critical. rsc.org The precise spatial orientation of the C21-hydroxyl (or acetate) and C23-hydroxyl groups is dictated by the stereocenters at C21 (R), C22 (S), C23 (R), C24 (R), C25 (S), and C26 (R), among others. mdpi.com This specific arrangement ensures that the hydrogen-bonding groups are perfectly positioned to interact with their target residues in the RNAP. Any inversion of stereochemistry at these key positions would misalign these functional groups, leading to a significant loss of binding affinity and, consequently, a loss of biological function. The stereoselective synthesis of segments of the ansa chain is an area of research that underscores the importance of achieving the correct absolute stereochemistry for potent antimicrobial activity. rsc.org

Based on a comprehensive search, there is no scientific literature available detailing the biotransformation and metabolic pathways of a compound named "b]Furan-21-yl acetate (B1210297)." The nomenclature "Furan-21-yl" is chemically improbable for a standard furan (B31954) ring structure, which only has positions available for substitution at the 2, 3, 4, and 5 positions.

Assuming the intended compound was the structurally plausible "Furan-2-yl acetate," a thorough search for its specific metabolic fate was also conducted. This search yielded no specific data on the enzymatic biotransformations, including hydroxylation, deacetylation, the role of cytochrome P450 enzymes, or the identification of its metabolites and inactivation mechanisms as requested in the article outline.

The available scientific research focuses extensively on the metabolism of the parent compound, furan , and other furan derivatives. This body of work details the critical role of Cytochrome P450 enzymes, particularly CYP2E1, in the oxidation of the furan ring to form reactive metabolites like cis-2-butene-1,4-dial (BDA). nih.govnih.govresearchgate.net The subsequent conjugation of BDA with cellular nucleophiles such as glutathione and lysine leads to the formation of various urinary metabolites. nih.govnih.govacs.org

However, this information pertains to furan itself and cannot be accurately extrapolated to "Furan-2-yl acetate" without specific experimental evidence. The presence of the acetate group at the 2-position would likely influence its metabolic pathway, potentially through initial hydrolysis (deacetylation) by esterase enzymes, but this is speculative without direct research.

Due to the strict requirement to focus solely on the chemical compound specified and the lack of available data for "b]Furan-21-yl acetate" or "Furan-2-yl acetate," it is not possible to generate the requested scientific article. The specific sections and subsections of the provided outline concerning enzymatic biotransformations, metabolite identification, and inactivation mechanisms for this particular compound cannot be addressed with scientifically accurate and verifiable information.

Computational and Theoretical Chemistry

Quantum Chemical Calculations (e.g., DFT methods) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of furan-2-yl acetate (B1210297) and its analogues. These methods provide a detailed understanding of the molecule's reactivity and kinetic stability through the analysis of frontier molecular orbitals (HOMO and LUMO) and molecular electrostatic potential (MEP).

In a study investigating the Diels-Alder reactions of various dienophiles, DFT computations were used to analyze the electronic structure of (5-oxo-2H-furan-2-yl) acetate, a derivative of furan-2-yl acetate. The analysis of frontier molecular orbitals is crucial, as the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of the kinetic stability of a molecule. A larger HOMO-LUMO gap corresponds to greater kinetic stability. mdpi.com

The molecular electrostatic potential (MEP) is another key descriptor derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other chemical species. For instance, in the context of Diels-Alder reactions, the MEP can help to explain the regioselectivity of the cycloaddition. mdpi.com

Computational MethodProperty CalculatedSignificance
Density Functional Theory (DFT)Frontier Molecular Orbitals (HOMO-LUMO)Indicates kinetic stability and reactivity.
Density Functional Theory (DFT)Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites of interaction.

Molecular Dynamics Simulations for Conformational Sampling

While specific studies on the molecular dynamics (MD) simulations of furan-2-yl acetate for conformational sampling are not detailed in the provided search results, this computational technique is a powerful tool for exploring the conformational landscape of flexible molecules. For a molecule like furan-2-yl acetate, which has rotational freedom around the ester linkage, MD simulations could provide valuable information about its preferred conformations in different environments (e.g., in vacuum or in a solvent).

A related study on a larger molecule containing a furan-2-yl acetate moiety employed DFT to optimize the geometries of different conformers. rsc.org This initial step is often a precursor to more extensive conformational sampling using MD simulations. MD simulations would track the atomic movements over time, providing a dynamic picture of the molecule's flexibility and identifying the most stable and populated conformational states. This information is crucial for understanding its interaction with biological targets, as the conformation of a molecule often dictates its binding affinity.

Predictive Modeling of Reactivity and Biological Activity

The biological activity of furan-2-yl acetate, particularly its antiviral and antifungal properties, has been a subject of interest. science.govnih.gov Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to correlate the structural features of furan-2-yl acetate and its derivatives with their observed biological activities.

Although a specific QSAR model for the antiviral activity of furan-2-yl acetate is not available in the provided results, the general approach involves developing a mathematical model that relates descriptors of the molecular structure (e.g., electronic, steric, and hydrophobic properties) to the biological response. Such a model could then be used to predict the activity of new, unsynthesized derivatives. For instance, a QSAR study on antifungal compounds highlighted the importance of molecular descriptors in predicting activity. science.gov

The reactivity of furan-2-yl acetate can also be predicted using computational methods. As mentioned earlier, DFT calculations provide insights into its electronic structure, which directly relates to its reactivity. By analyzing parameters such as the energies of frontier orbitals and the MEP, researchers can predict whether the molecule will act as a nucleophile or an electrophile and at which sites it is most likely to react. mdpi.com

In Silico Screening for Novel Derivatives

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. While there are no specific reports on the use of in silico screening to design novel derivatives of furan-2-yl acetate, the principles of this approach are highly relevant.

One application of in silico methods is in identifying potential therapeutic applications for existing compounds. For example, in silico analysis was used to probe the cytotoxic mechanism of a compound, a process that could be applied to furan-2-yl acetate to understand its mode of action and suggest potential modifications to enhance its activity. vit.ac.in

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of Furan-21-yl acetate?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry, complemented by high-performance liquid chromatography (HPLC) with UV detection for purity assessment (≥95%). For crystalline samples, single-crystal X-ray diffraction (employing SHELX programs for refinement ) is critical to resolve complex stereochemical configurations. Solubility profiles should be determined in water, methanol, and acetonitrile, as the compound is poorly soluble in these solvents .

Q. How should researchers design initial synthesis protocols for Furan-21-yl acetate to ensure reproducibility?

  • Methodological Answer : Follow strict stoichiometric ratios for key intermediates (e.g., epoxypentadecatrienimino groups) and document reaction conditions (temperature: 25–60°C, inert atmosphere). Include validation steps such as thin-layer chromatography (TLC) for intermediate tracking and mass spectrometry (MS) for final product verification. Refer to pharmaceutical research guidelines for reporting synthetic pathways, including detailed descriptors for novel steps and citations for established methods .

Advanced Research Questions

Q. What strategies resolve discrepancies between experimental and computational data for Furan-21-yl acetate’s reactivity?

  • Methodological Answer : Employ hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model reaction pathways, then validate predictions using kinetic studies (e.g., time-resolved spectroscopy). For conflicting data on hydrolysis rates, conduct pH-dependent stability assays (pH 2–9) and compare results with density functional theory (DFT) calculations. Statistical tools like principal component analysis (PCA) can identify outliers in datasets .

Q. How can solubility limitations of Furan-21-yl acetate in aqueous systems be mitigated for in vitro assays?

  • Methodological Answer : Optimize solvent systems using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion. For cell-based assays, pre-dissolve the compound in ethanol (95%) and dilute in culture media to final concentrations ≤0.1% solvent. Dynamic light scattering (DLS) can assess nanoparticle formulations for improved bioavailability .

Q. What advanced spectroscopic methods are suitable for studying Furan-21-yl acetate’s degradation products?

  • Methodological Answer : Utilize hyphenated techniques like LC-MS/MS with electrospray ionization (ESI) to identify degradation pathways. For structural elucidation of photolytic byproducts, apply tandem mass spectrometry (MS/MS) coupled with infrared multiple photon dissociation (IRMPD) spectroscopy. Quantify degradation kinetics under accelerated storage conditions (40°C/75% RH) .

Q. How can crystallographic challenges in resolving Furan-21-yl acetate’s polymorphs be addressed?

  • Methodological Answer : Use synchrotron radiation for high-resolution data collection on microcrystalline samples. Refinement via SHELXL should include anisotropic displacement parameters and twin-law corrections for twinned crystals. Compare experimental powder X-ray diffraction (PXRD) patterns with simulated data from Mercury software to validate polymorphic purity .

Data Analysis and Contradiction Management

Q. How should researchers analyze conflicting bioactivity data across studies involving Furan-21-yl acetate?

  • Methodological Answer : Perform meta-analysis using standardized assays (e.g., MIC values for antimicrobial activity) and normalize data to control baselines. Cross-validate findings with orthogonal assays (e.g., isothermal titration calorimetry for binding affinity). Address variability by reporting confidence intervals (95% CI) and applying Bland-Altman plots for inter-laboratory comparisons .

Experimental Design Optimization

Q. What computational tools are effective for predicting Furan-21-yl acetate’s interactions with biological targets?

  • Methodological Answer : Conduct molecular docking studies (AutoDock Vina, Schrödinger Suite) using high-resolution protein structures (PDB ID: e.g., 4CRO for Mycobacterium tuberculosis RNA polymerase). Validate docking poses with molecular dynamics (MD) simulations (GROMACS) over 100 ns trajectories. Compare binding free energies (MM/PBSA) with experimental IC₅₀ values .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.